N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide
CAS No.:
Cat. No.: VC20181587
Molecular Formula: C20H14Cl2N2O4
Molecular Weight: 417.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14Cl2N2O4 |
|---|---|
| Molecular Weight | 417.2 g/mol |
| IUPAC Name | N'-(2,4-dichlorobenzoyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide |
| Standard InChI | InChI=1S/C20H14Cl2N2O4/c1-2-4-11-5-3-6-12-9-15(20(27)28-17(11)12)19(26)24-23-18(25)14-8-7-13(21)10-16(14)22/h2-3,5-10H,1,4H2,(H,23,25)(H,24,26) |
| Standard InChI Key | LPQYBTDIBAXRTF-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide is a complex organic compound belonging to the class of hydrazides. It features a chromene moiety, a dichlorophenyl group, and a carbohydrazide functional group. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide typically involves multi-step reactions. Common methods include the reaction of 2H-chromene derivatives with hydrazine derivatives in the presence of catalysts. Techniques such as refluxing in organic solvents or microwave-assisted synthesis may be employed to optimize yields and purity.
Biological Activities and Applications
Hydrazides, including this compound, are known for their diverse biological activities, such as antimicrobial and anti-inflammatory properties. Preliminary studies suggest potential interactions with cellular pathways involved in cancer cell growth and survival, although further research is needed to elucidate specific targets and mechanisms.
Research Findings and Data
| Property | Description |
|---|---|
| Molecular Formula | C20H14Cl2N2O4 (or C16H14Cl2N4O3) |
| Molecular Weight | Approximately 417.2 g/mol |
| Synthesis Methods | Multi-step reactions involving chromene derivatives and hydrazine derivatives |
| Biological Activities | Potential antimicrobial, anti-inflammatory, and anticancer properties |
| Applications | Medicinal chemistry and drug development |
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